1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid
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Overview
Description
1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2S It is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 4-fluorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the 4-Fluorophenylthio Group: The 4-fluorophenylthio group can be introduced via a using 4-fluorothiophenol and an appropriate leaving group on the cyclobutane ring.
Carboxylation: The carboxylic acid group can be introduced through a using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 4-fluorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid involves interactions with specific molecular targets and pathways. The 4-fluorophenylthio group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Methylphenyl)-1-cyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is unique due to the presence of the 4-fluorophenylthio group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FO2S |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2S/c12-8-2-4-9(5-3-8)15-11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
HFPBWHJVFWQJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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